

Unveiling the Molecular Architecture: A Spectroscopic Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Cat. No.: B12401337

[Get Quote](#)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a notable member of the angular-type pyranocoumarin family, a class of natural products predominantly found in plants of the Apiaceae and Rutaceae families. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, which include anti-cancer, anti-inflammatory, and antiviral properties. Specifically, **(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone** has been isolated from *Peucedani Radix*, the dried roots of *Peucedanum praeruptorum* Dunn, a plant with a long history in traditional medicine.^[1]

The precise stereochemistry and the nature of the ester functional groups at the 3' and 4' positions of the khellactone core are critical determinants of the molecule's biological efficacy. A thorough understanding of its three-dimensional structure and electronic properties is therefore paramount for elucidating its mechanism of action and for guiding the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of **(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone**, offering a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

The interpretation of this data is crucial for unambiguous structure elucidation and for quality control in synthetic and isolation workflows.

Molecular Structure and Physicochemical Properties

A clear depiction of the molecular structure is fundamental to interpreting its spectroscopic signatures.

Figure 1: Chemical structure of **(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone**.

Property	Value
Molecular Formula	C ₂₀ H ₂₂ O ₇
Molecular Weight	374.38 g/mol
Class	Angular Pyranocoumarin
Chiral Centers	C-3', C-4'
Stereochemistry	trans

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with the complexity of **(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone**, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is essential for unambiguous signal assignment.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: A 5-10 mg sample of **(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone** is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.
- Instrumentation: Data is acquired on a high-field NMR spectrometer, operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

- 1D Spectra:
 - ^1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum, with a wider spectral width (0-220 ppm).
- 2D Spectra: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available in search results				

Interpretation of ^1H NMR Data:

- Aromatic Protons: The coumarin core will exhibit signals in the aromatic region (typically δ 6.0-8.0 ppm). The coupling patterns of these protons are indicative of their substitution pattern on the benzene ring.
- Pyran Ring Protons: The protons on the dihydropyran ring (H-3' and H-4') are expected to be in the range of δ 4.0-6.0 ppm. The trans relationship between the substituents at C-3' and C-4' will be reflected in the magnitude of the coupling constant between H-3' and H-4'.
- Ester Group Protons:

- Acetyl Group: A sharp singlet corresponding to the three methyl protons of the acetyl group is expected around δ 2.0-2.2 ppm.
- Isobutyryl Group: This group will show a characteristic pattern of a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (2 x CH_3).
- Gem-dimethyl Protons: The two methyl groups attached to the pyran ring will appear as distinct singlets.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available in search results		

Interpretation of ^{13}C NMR Data:

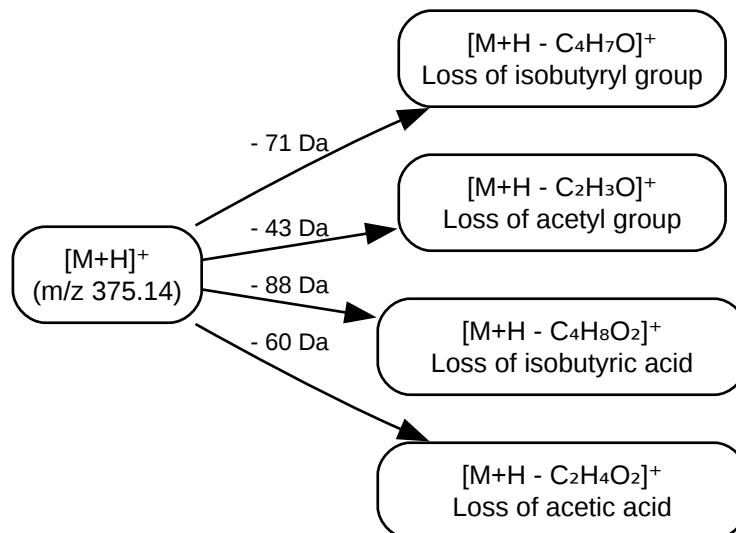
- Carbonyl Carbons: The ester and lactone carbonyl carbons will resonate in the downfield region of the spectrum (δ 160-180 ppm).
- Aromatic and Olefinic Carbons: The carbons of the coumarin ring will appear between δ 100-160 ppm.
- Oxygenated Carbons: The carbons of the pyran ring attached to oxygen (C-3' and C-4') will be found in the range of δ 60-80 ppm.
- Aliphatic Carbons: The methyl and methine carbons of the acetyl and isobutyryl groups, as well as the gem-dimethyl carbons, will resonate in the upfield region (δ 10-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Ionization Technique: Electrospray ionization (ESI) is a common technique for this class of molecules, as it is a soft ionization method that typically produces a prominent protonated molecule $[M+H]^+$ or other adduct ions.
- Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to obtain accurate mass measurements, which can be used to determine the elemental formula.
- Tandem MS (MS/MS): Fragmentation of the parent ion is induced to obtain structural information.


Mass Spectral Data

m/z	Relative Intensity (%)	Assignment
Data not available in search results		

Interpretation of Mass Spectral Data and Fragmentation Pathway:

The fragmentation of angular pyranocoumarins is often characterized by the loss of the ester side chains. For **(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone**, key fragmentation pathways would likely involve:

- Loss of the isobutyryloxy group: This would result in a significant fragment ion.
- Loss of the acetyloxy group: This would be another characteristic fragmentation.
- Sequential loss of both ester groups.
- Retro-Diels-Alder (RDA) fragmentation of the pyran ring is also a possibility for some coumarin derivatives.

[Click to download full resolution via product page](#)

Figure 2: Postulated major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
Data not available in search results			

Interpretation of IR Spectral Data:

- C=O Stretching: Strong absorption bands are expected for the carbonyl groups. The lactone carbonyl of the coumarin ring typically appears around $1720\text{-}1740\text{ cm}^{-1}$. The ester carbonyls of the acetyl and isobutyryl groups will also absorb strongly in the region of $1735\text{-}1750\text{ cm}^{-1}$.
- C=C Stretching: The aromatic C=C stretching vibrations of the coumarin ring will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretching: The C-O stretching vibrations of the lactone and ester groups will give rise to strong bands in the $1000\text{-}1300\text{ cm}^{-1}$ range.
- C-H Stretching: Aliphatic C-H stretching from the methyl and methine groups will appear just below 3000 cm^{-1} , while aromatic C-H stretching will be observed just above 3000 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-400 nm.

UV-Vis Spectral Data

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Electronic Transition
Data not available in search results			

Interpretation of UV-Vis Spectral Data:

The UV-Vis spectrum of **(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone** is expected to be characteristic of the coumarin chromophore. Typically, coumarins exhibit two main absorption bands:

- Band I: A lower energy band in the range of 300-350 nm, corresponding to a $\pi \rightarrow \pi^*$ transition of the entire conjugated system.
- Band II: A higher energy band around 250-280 nm, also due to a $\pi \rightarrow \pi^*$ transition.

The exact positions and intensities of these bands can be influenced by the substitution pattern on the coumarin ring.

Conclusion: A Comprehensive Spectroscopic Profile

The collective analysis of NMR, MS, IR, and UV-Vis spectroscopic data provides a detailed and unambiguous structural characterization of **(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone**. This comprehensive spectroscopic profile is an indispensable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. It serves as a benchmark for confirming the identity and purity of this compound, whether isolated from natural sources or prepared synthetically. Furthermore, a deep understanding of its spectroscopic properties can offer insights into its electronic structure and reactivity, thereby facilitating the exploration of its therapeutic potential and the development of new, more effective analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enantiomeric separation of angular-type pyranocoumarins from Peucedani Radix using AD-RH chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12401337#spectroscopic-data-of-trans-3-acetyl-4-isobutyrylkhellactone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com